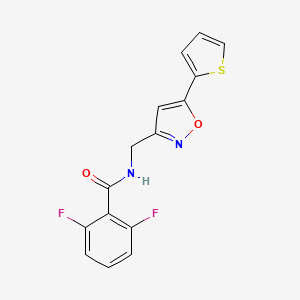

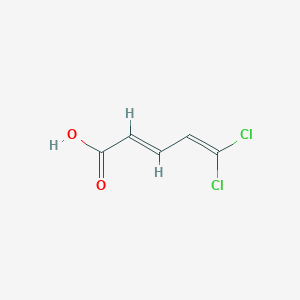

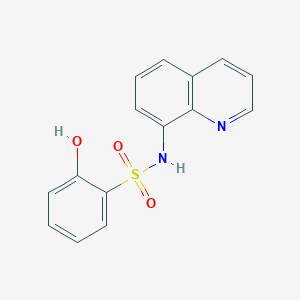

2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide” is a chemical compound that belongs to the family of isoxazoles . Isoxazoles are five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions . They are widely distributed in nature and are essential to life in several ways . Isoxazoles show numerous applications in diverse areas such as pharmaceuticals, agro-chemistry, and industry among others .

Synthesis Analysis

Isoxazoles are synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They are also isolated and characterized by spectroscopic methods . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

Isoxazoles have been found to exhibit a wide variety of biological activities and therapeutic potential . They have been studied for their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Applications De Recherche Scientifique

Crystal Engineering and Molecular Interactions

One study explores the role of short C–H⋯F interactions involving the difluorobenzene group, demonstrating how fluorine impacts aggregation and complex C–F/C–H disorder within a series of isomers. This research provides insights into the influence of fluorine substitution patterns on molecular aggregation (P. Mocilac, I. A. Osman, J. Gallagher, 2016). Similarly, the synthesis and structural characterization of compounds containing thiophene units highlight the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing crystal structures, along with π···π interactions (P. Sharma, K. N. Subbulakshmi, B. Narayana, B. Sarojini, R. Kant, 2016).

Organic Synthesis and Chemical Properties

Research into the synthesis and antipathogenic activity of new thiourea derivatives, including those with fluorine, bromide, or iodine substituents, emphasizes the potential for developing novel antimicrobial agents with significant activity against biofilm-forming pathogens (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011). Another study presents the synthesis of mono- and difluorinated benzothiazoles, exploring their cytotoxic properties in vitro, which could inform the development of new antitumor agents (I. Hutchinson, M. Chua, H. Browne, V. Trapani, T. Bradshaw, A. Westwell, M. Stevens, 2001).

Mécanisme D'action

Orientations Futures

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .

Propriétés

IUPAC Name |

2,6-difluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2S/c16-10-3-1-4-11(17)14(10)15(20)18-8-9-7-12(21-19-9)13-5-2-6-22-13/h1-7H,8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFFUMFOBSPOQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2711067.png)

![2-(Pyridin-3-yl)-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-1,3,4-oxadiazole](/img/structure/B2711071.png)

![3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2711075.png)

![2-((4-chlorophenoxy)methyl)-1-(4-isopropylbenzyl)-1H-benzo[d]imidazole](/img/structure/B2711086.png)